
2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound that features a bromophenyl group attached to an imidazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one typically involves the condensation of 4-bromobenzaldehyde with acetone and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolone ring.
-
Step 1: Formation of Intermediate
Reagents: 4-bromobenzaldehyde, acetone, ammonium acetate
Conditions: Acidic medium, typically using hydrochloric acid
Reaction: [ \text{4-bromobenzaldehyde} + \text{acetone} + \text{ammonium acetate} \rightarrow \text{Intermediate} ]
-
Step 2: Cyclization
Conditions: Heating the reaction mixture
Reaction: [ \text{Intermediate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction can lead to the formation of reduced imidazolone derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the imidazolone ring.
Reduction: Reduced imidazolone derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The bromophenyl group allows for binding to hydrophobic pockets in proteins, while the imidazolone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one
- 2-(4-fluorophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one
- 2-(4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one imparts unique reactivity and binding properties compared to its analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its efficacy in medicinal applications.
Propiedades
Fórmula molecular |
C11H11BrN2O |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-4,4-dimethyl-1H-imidazol-5-one |
InChI |
InChI=1S/C11H11BrN2O/c1-11(2)10(15)13-9(14-11)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,13,14,15) |
Clave InChI |
QIAVXAXKZGJBHX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)NC(=N1)C2=CC=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


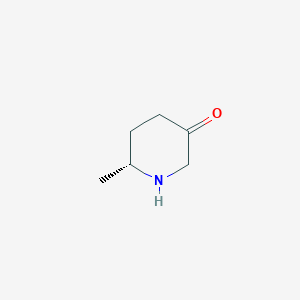
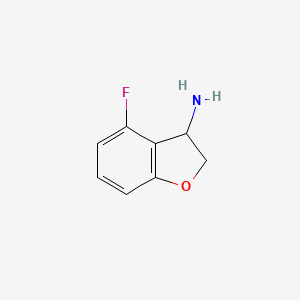
![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)
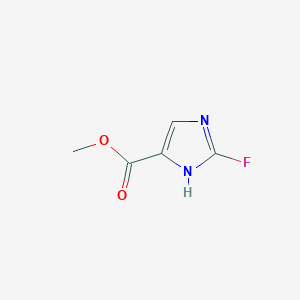


![3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11763178.png)
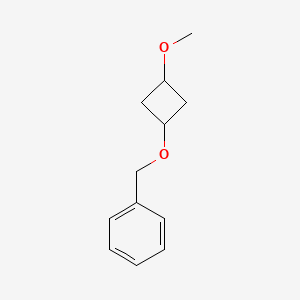
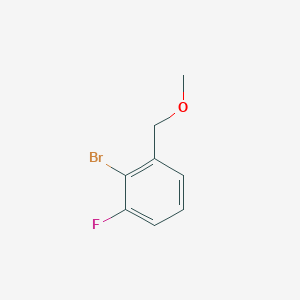
![Naphtho[2,1-b]benzofuran-8-ylboronic acid](/img/structure/B11763203.png)
![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)
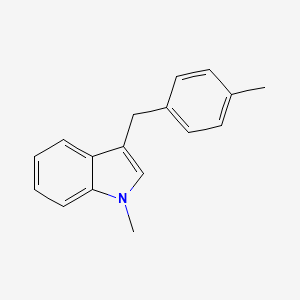
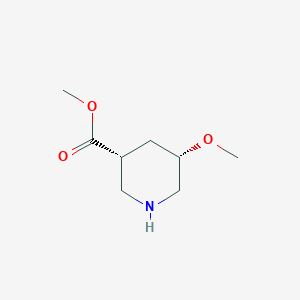
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)
